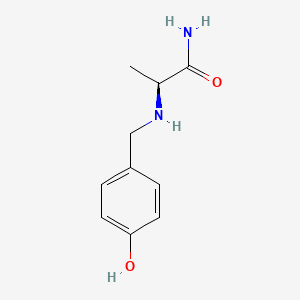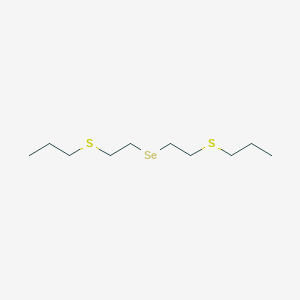
1,1'-(Selenobis(2,1-ethanediylthio))bispropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Selenobis(2,1-ethanediylthio))bispropane is an organoselenium compound with a unique structure that includes selenium and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane typically involves the reaction of selenide compounds with thiol-containing precursors. One common method involves the reaction of bis(2-chloroethyl) selenide with 1-propanethiol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete reaction of the starting materials.
Industrial Production Methods
Industrial production of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bispropane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and thiols.
Substitution: The compound can participate in substitution reactions where the selenium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides and sulfoxides, while reduction can produce selenides and thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-(Selenobis(2,1-ethanediylthio))bispropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium and carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Selenobis(2,1-ethanediylthio))bisethane
- 1,1’-(Selenobis(2,1-ethanediylthio))bisbutane
- 1,1’-(Selenobis(2,1-ethanediylthio))bisbenzene
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bispropane is unique due to its specific combination of selenium and sulfur atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90053-44-4 |
|---|---|
Molekularformel |
C10H22S2Se |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-[2-(2-propylsulfanylethylselanyl)ethylsulfanyl]propane |
InChI |
InChI=1S/C10H22S2Se/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
AEOMIVYWCNSXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC[Se]CCSCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



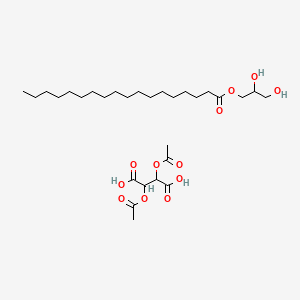


![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)

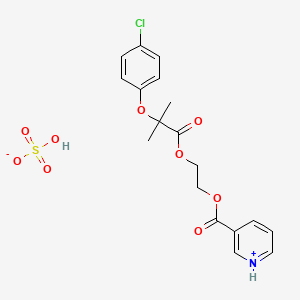

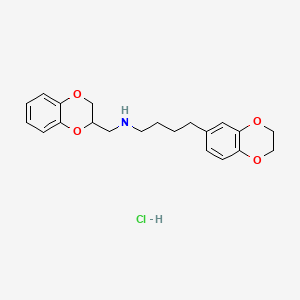
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)

